molecular formula C17H16N2O3S B2795869 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1390759-21-3

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2795869
CAS No.: 1390759-21-3
M. Wt: 328.39
InChI Key: YSOPKCVVEQPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-Phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a benzodiazepinone derivative characterized by a seven-membered 1,5-benzodiazepin-2-one core fused to a benzene ring. The molecule features a sulfonyl group attached via an (E)-configured styryl (2-phenylethenyl) linker at the 5-position. The (E)-styryl group ensures a planar spatial arrangement, which may enhance binding to biological targets or facilitate crystal packing.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-17-10-12-19(16-9-5-4-8-15(16)18-17)23(21,22)13-11-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,18,20)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOPKCVVEQPBHU-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is to start with a suitable benzodiazepine precursor and introduce the phenylethenyl group through a series of reactions, including electrophilic aromatic substitution and subsequent sulfonation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The benzodiazepine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenylacetic acid derivatives.

  • Reduction: : Sulfides.

  • Substitution: : Various substituted benzodiazepines.

Scientific Research Applications

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as binding to receptors or enzymes.

  • Medicine: : Potential use in developing new pharmaceuticals with sedative or anxiolytic properties.

  • Industry: : It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The exact mechanism of action of 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is not fully understood, but it likely involves interaction with GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to other benzodiazepines. This interaction enhances the effect of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The benzodiazepinone core distinguishes the target compound from related heterocyclic systems:

  • Quinazolinone derivatives (e.g., 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide): These feature a six-membered 4(3H)-quinazolinone ring, which is more rigid and planar than the benzodiazepinone core. The reduced ring size may enhance π-π stacking in enzyme active sites, as seen in COX-2 inhibitors .
  • Pyrazoline derivatives (e.g., 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone): The five-membered pyrazoline ring adopts an envelope conformation, introducing conformational flexibility that could modulate bioavailability or intermolecular interactions .

Substituent Effects

  • Sulfonyl vs. Sulfonamide Groups: The target compound’s sulfonyl group (–SO₂–) is distinct from the sulfonamide (–SO₂NH₂) group in the quinazolinone derivative. Sulfonamides are known for their COX-2 inhibitory activity due to hydrogen-bonding interactions with the enzyme’s active site; the absence of the NH₂ group in the target compound may reduce such activity but improve metabolic stability .
  • Styryl Linker Configuration : The (E)-styryl group is conserved across compared compounds, ensuring a planar geometry that optimizes conjugation and van der Waals interactions.

Structural and Conformational Features

  • Crystal Packing : The pyrazoline derivative forms one-dimensional chains via C–H···O hydrogen bonds, a feature the target compound may share due to its sulfonyl oxygen’s hydrogen-bonding capability .
  • Ring Puckering: The 3,4-dihydro motif in both benzodiazepinone and quinazolinone derivatives introduces partial saturation, reducing ring strain compared to fully aromatic systems.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity (COX-2 Inhibition) Key Structural Features References
5-[(E)-2-Phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one Benzodiazepinone (E)-Styryl sulfonyl Not reported Electron-withdrawing sulfonyl group
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolinone (E)-Styryl para-sulfonamide 47.1% at 20 μM Planar core, hydrogen-bonding NH₂
1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone Pyrazoline (E)-Styryl, acetyl Not reported Envelope conformation, C–H···O bonds

Implications of Structural Differences

  • Pharmacological Potential: The quinazolinone derivative’s COX-2 inhibition highlights the importance of sulfonamide groups and planar cores for enzyme targeting. The target compound’s sulfonyl group may favor alternative targets or prodrug strategies.
  • Synthetic Considerations : The (E)-styryl configuration is critical for maintaining optimal geometry, as seen in crystallographic studies of pyrazoline derivatives .
  • Conformational Dynamics: The pyrazoline’s envelope conformation suggests that subtle core modifications can drastically alter molecular packing and solubility, a factor relevant to the benzodiazepinone derivative’s development.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, and how can purity be ensured?

Methodological Answer:

  • Step 1: Start with the benzodiazepinone core (e.g., 3,4-dihydro-1H-1,5-benzodiazepin-2-one) and introduce the sulfonyl group via nucleophilic substitution using (E)-styrylsulfonyl chloride under anhydrous conditions.
  • Step 2: Optimize reaction parameters (e.g., solvent: DMF or THF; temperature: 60–80°C; catalyst: triethylamine) to enhance yield .
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>98%) and elemental analysis .

How can the stereochemical configuration of the (E)-styrylsulfonyl moiety be confirmed experimentally?

Methodological Answer:

  • Technique 1: Use NOESY NMR to detect spatial proximity between protons on the sulfonyl group and the benzodiazepine core, confirming the trans (E) configuration .
  • Technique 2: Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) provides unambiguous evidence of stereochemistry and bond angles .

What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Procedure:
    • Assess solubility in PBS (pH 7.4), DMSO, and ethanol via UV-Vis spectroscopy.
    • Stability testing: Incubate at 37°C for 24–72 hours and monitor degradation using LC-MS.
  • Key Finding: Limited aqueous solubility (logP ~3.2) necessitates formulation with cyclodextrins or liposomes for in vivo studies .

Advanced Research Questions

How does the sulfonyl-styryl substitution influence binding affinity to GABAA/benzodiazepine receptors?

Methodological Answer:

  • Step 1: Perform radioligand binding assays using rat cortical membranes (e.g., compete with [³H]flunitrazepam) to measure IC50 values .
  • Step 2: Compare with unsubstituted benzodiazepinones. The styrylsulfonyl group enhances hydrophobicity, potentially improving membrane permeability but reducing polar interactions with receptor residues .
  • Data Interpretation: SAR analysis may reveal trade-offs between affinity and selectivity .

What computational models (e.g., QSAR, docking) predict the neuropharmacological activity of this compound?

Methodological Answer:

  • Model 1: Develop a QSAR model using descriptors like molar refractivity, polar surface area, and H-bond acceptors. Validate with a training set of 20 benzodiazepine analogs .
  • Model 2: Molecular docking (AutoDock Vina) into the GABAA α1β2γ2 receptor (PDB: 6HUP) predicts binding poses. The sulfonyl group may form hydrogen bonds with Tyr<sup>209</sup> .

How can contradictory data on metabolic stability (e.g., CYP450 inhibition vs. clearance rates) be resolved?

Methodological Answer:

  • Approach 1: Use human liver microsomes (HLMs) to quantify CYP3A4/2C19-mediated metabolism. Correlate with in silico predictions (e.g., SwissADME) .
  • Approach 2: Apply kinetic solubility assays to distinguish between intrinsic stability and solubility-limited clearance. Contradictions may arise from assay conditions (e.g., protein binding) .

What strategies mitigate off-target effects in in vivo neurobehavioral studies?

Methodological Answer:

  • Strategy 1: Employ conditional knockout mice (e.g., GABAA α1-subunit null) to isolate receptor subtype-specific effects .
  • Strategy 2: Use positron emission tomography (PET) with [¹¹C]-labeled analogs to monitor brain penetration and regional binding .

Key Considerations for Researchers

  • Data Contradictions: Cross-validate in vitro findings with in silico models and orthogonal assays (e.g., SPR vs. ITC for binding kinetics).
  • Advanced Tools: Leverage cryo-EM for receptor-ligand complex visualization and machine learning for SAR refinement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.